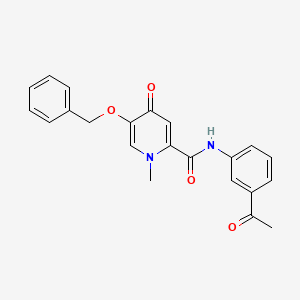
N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a dihydropyridine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study focusing on related compounds demonstrated that certain derivatives displayed strong antibacterial and antifungal activities against various pathogens.
| Compound | Antimicrobial Activity | Tested Pathogens |
|---|---|---|
| Compound A | High | E. coli, S. aureus |
| Compound B | Moderate | C. albicans |
| This compound | Pending | TBD |
While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar microbial strains.
Anticancer Activity
Research into the anticancer properties of dihydropyridine derivatives indicates promising results. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Dihydropyridine Derivatives in Cancer Treatment
A recent study investigated the effects of a series of dihydropyridine derivatives on human breast cancer cells (MCF-7). The findings indicated that:
- Inhibition of Cell Growth: Compounds led to a significant reduction in cell viability.
- Induction of Apoptosis: Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls.
These findings suggest that this compound may exhibit similar anticancer properties.
Antioxidant Activity
The antioxidant capacity of dihydropyridine derivatives has also been explored. Compounds with this structure have been evaluated using various assays such as DPPH and ABTS radical scavenging tests.
These results indicate that the compound could potentially act as an effective antioxidant agent, contributing to cellular protection against oxidative stress.
属性
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15(25)17-9-6-10-18(11-17)23-22(27)19-12-20(26)21(13-24(19)2)28-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHCPBKWYVZYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














